

EFSA Consumer Risk Assessment & MRLs for Propamocarb

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Compound Focus: Propamocarb hydrochloride

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The table below summarizes key findings from recent EFSA assessments on propamocarb, highlighting the evaluated commodities and the derived safe Maximum Residue Levels (MRLs).

Commodity	Previous MRL (mg/kg)	Assessed Fall-back MRL (mg/kg)	EFSA Conclusion on Consumer Risk	Citation / EFSA Document Year
Lettuces	40	30	Short-term and long-term intake is unlikely to present a risk to consumer health.	[1] [2] (2025)
Radishes (roots & small leaves)	Information not specified in results	Sufficient data to derive MRL	Short-term and long-term intake is unlikely to present a risk to consumer health.	[3]
Honey	Part of a broader assessment	Part of a broader assessment	An exceedance of the Acute Reference Dose (ARfD) was identified for lettuces in a related assessment.	[2]

The MRL setting process is dynamic. For **lettuces**, the previous MRL of 40 mg/kg was found to potentially cause acute intake concerns (113% of the ARfD) when using updated calculation methods [2]. EFSA

subsequently identified a **fall-back MRL of 30 mg/kg** as safe for consumer health based on an assessment of authorized Good Agricultural Practices (GAPs) from Member States [1] [2].

Molecular Strategies for Reducing Propamocarb Residues

Research on cucumbers has identified specific genes that play a positive role in reducing propamocarb (PM) residues. The table below compares the function of key genes and their experimental validation.

Gene Name	Gene Family / Proposed Function	Experimental Validation & Effect on PM Residues
CsMAPEG	Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG). Associated with glutathione (GSH) pathways and detoxification enzymes (GST) [4].	PM residue abundance in fruits of CsMAPEG-overexpressing plants was lower than in antisense and wild-type plants. It increased SOD, POD, and GST contents, enhancing PM degradation [4].
CsDIR16	Dirigent protein (DIR). Involved in lignin formation and plant stress responses [5].	CsDIR16 overexpression lowered PM residues , and reduction was more rapid in transgenic plants compared to wild-type. The gene was upregulated in response to PM in a low-residue cultivar [5].
CsMCF	Mitochondrial Carrier Family (MCF). Functions as a peroxisomal NAD carrier, involved in fundamental physiological processes including detoxification metabolism [6].	PM residues in CsMCF-overexpressing T0 and T1 cucumber fruits were significantly lower than in the wild type, while antisense expression led to higher residues [6].

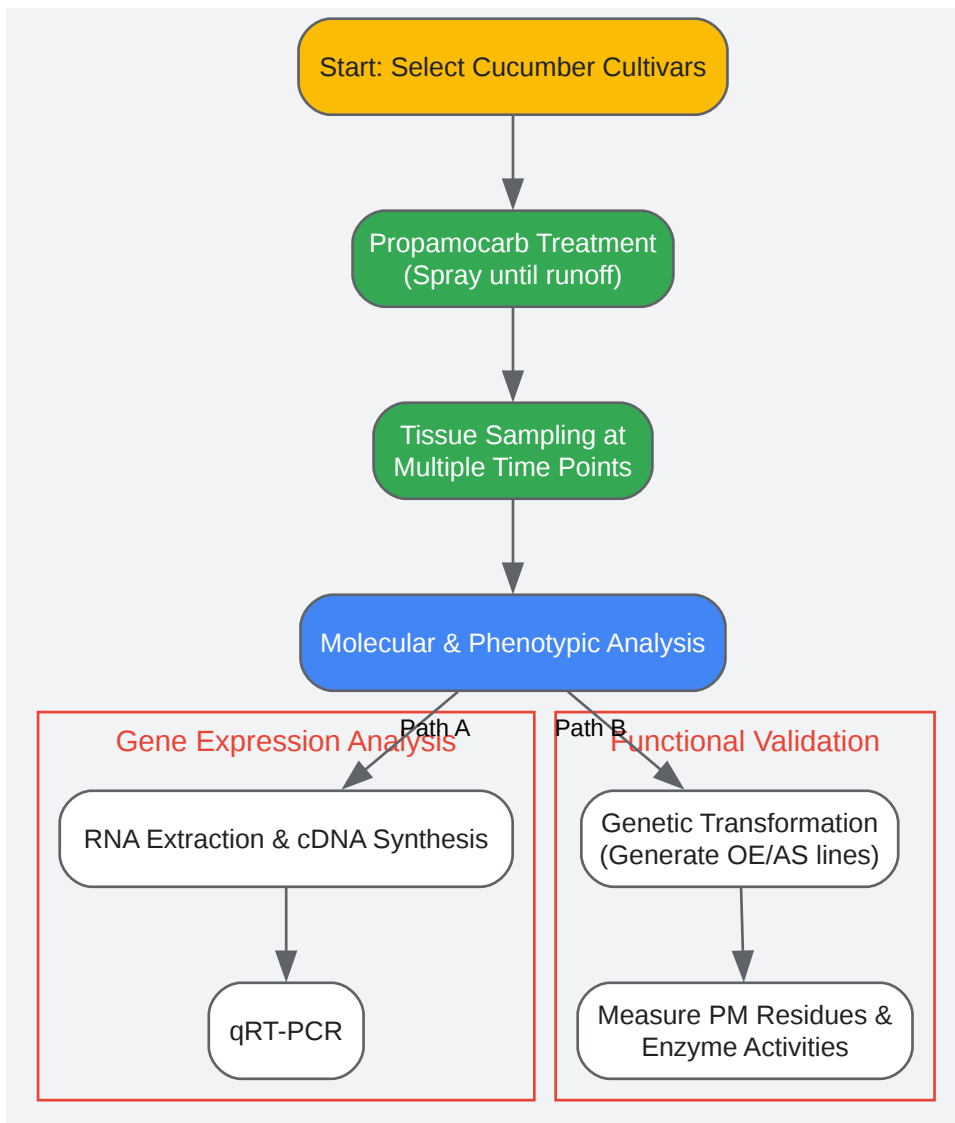
Key Experimental Protocol for Gene Functional Analysis

A typical workflow for validating the function of these genes in reducing propamocarb residues involves the following steps [4] [6] [5]:

- **Plant Material & Treatment:** Use cucumber cultivars with contrasting PM residue levels (e.g., 'D0351' with low residues and 'D9320' with high residues). At the 10-node stage, plants are sprayed with a defined PM solution (e.g., 400x dilution) until runoff, with control plants sprayed with distilled water.
- **Sampling:** Tissue samples (fruit, leaf, stem, root) are collected at multiple time points post-treatment (e.g., 1, 6, 12, 24, 48, 72 hours), frozen in liquid nitrogen, and stored at -80°C.
- **Gene Expression Analysis:**
 - **RNA Extraction & cDNA Synthesis:** Total RNA is extracted from the samples and reverse-transcribed into cDNA.
 - **Quantitative RT-PCR (qRT-PCR):** The expression levels of the target gene (e.g., CsMAPEG, CsDIR16, CsMCF) are quantified in different tissues and at different time points after PM treatment.
- **Genetic Transformation:**
 - **Vector Construction:** Sense (overexpression) and antisense (suppression) vectors for the target gene are constructed.
 - **Plant Transformation:** These vectors are used to transform cucumber plants to generate overexpression (OE) and antisense (AS) lines, alongside empty-vector wild-type (WT) controls.
- **Phenotypic Validation:**
 - **Residue Measurement:** PM residues in the fruits of T0 and T1 generation transgenic plants are measured and compared against wild-type plants after propamocarb treatment.
 - **Physiological Assays:** The activity of detoxification-related enzymes (SOD, POD, GST) and metabolites (MDA) are measured in the leaves of transgenic and control plants over a time course.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol used to validate gene function in reducing propamocarb residues.



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Key Insights for Researchers

- **Regulatory Context is Crucial:** EFSA's consumer risk assessment is an ongoing process. The safe MRL for a commodity like lettuce was revised based on new data and updated calculation models (PRIMo 3.1) [2]. Always refer to the most recent EFSA statements for current standards.
- **Promising Genetic Targets:** Genes like **CsMAPEG**, **CsDIR16**, and **CsMCF** are validated positive regulators for reducing propamocarb residues. They enhance the plant's detoxification capacity and stress response, providing concrete targets for breeding or biotechnology programs aimed at improving food safety [4] [6] [5].
- **Consider Formulation Differences:** The formulation of propamocarb can significantly impact its dissipation rate. Studies have shown different half-lives for different commercial formulations in crops

like potatoes, which is a critical factor for determining pre-harvest intervals (PHI) [7].

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